D-ribose-L-cysteine
Overview
Description
D-ribose-L-cysteine is a compound formed by the combination of D-ribose, a naturally occurring sugar, and L-cysteine, an amino acid. This compound is known for its ability to boost the synthesis of glutathione, a potent antioxidant that plays a crucial role in protecting cells from oxidative stress and maintaining cellular health .
Mechanism of Action
Target of Action
D-ribose-L-cysteine (RibCys) primarily targets the glutathione (GSH) antioxidant defense system . GSH is a potent neutralizer of reactive oxygen species (ROS), which are harmful byproducts of cellular metabolism .
Mode of Action
RibCys acts as a prodrug for cysteine , delivering a bioavailable form of L-cysteine by releasing the sulfhydryl amino acid in vivo via non-enzymatic ring opening through hydrolysis . The liberated L-cysteine then stimulates hepatic glutathione biosynthesis . This action effectively promotes the synthesis of GSH, thereby enhancing the body’s antioxidant capacity .
Biochemical Pathways
RibCys influences several biochemical pathways. It inhibits oxido-inflammatory responses and increases neuronal caspase-3 activity . The compound also attenuates the increased brain contents of malondialdehyde (MDA), tumor necrosis factor-alpha (TNF-α), interleukin-6, and acetyl-cholinesterase, and it boosts the antioxidant status (GSH, superoxide-dismutase (SOD), and catalase) that is typically decreased under stress conditions .
Pharmacokinetics
It is known that ribcys is orally administered and is able to cross the blood-brain barrier to exert its effects on the central nervous system .
Result of Action
RibCys has been shown to reduce anxiety, memory deficit, adrenal gland enlargement, glucose, and corticosterone concentrations in mice exposed to unpredictable chronic mild stress . It also increases caspase-3 activity and reduces histomorphological distortions of neuronal cells of the hippocampus, amygdala, and prefrontal cortex .
Action Environment
The action of RibCys can be influenced by environmental factors such as exposure to stressors. For instance, in a study where mice were exposed to unpredictable chronic mild stress, RibCys exhibited adaptogenic-like effects, suggesting that it might modulate corticosterone-mediated oxido-inflammatory processes and altered caspase-3 activity .
Biochemical Analysis
Biochemical Properties
D-ribose-L-cysteine interacts with various enzymes, proteins, and other biomolecules. It is known to effectively deliver cysteine into the cell, thereby improving the biosynthesis of glutathione and promoting ATP production . This process helps limit ROS and ensuing oxidative damages .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reduce blood glucose concentration, increase body weight, increase tissue protein, reduce lipid peroxidation, and increase antioxidant enzymes in streptozotocin-diabetic rats . These effects suggest that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to promote the synthesis of glutathione, a potent neutralizer of ROS . This action helps to maintain the balance of oxidative and antioxidative processes in the cell, thereby preventing cellular dysfunctions and cell death, particularly in the brain .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have long-term effects on cellular function. For instance, in a study involving streptozotocin-diabetic rats, this compound treatment was associated with a reduction in blood glucose concentration, increased body weight, increased tissue protein, reduced lipid peroxidation, and an increase in antioxidant enzymes compared with the diabetic control .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, in a study involving mice exposed to unpredictable chronic mild stress, this compound at dosages of 25-100 mg/kg was found to reduce anxiety, memory deficit, adrenal gland enlargement, glucose, and corticosterone concentrations .
Metabolic Pathways
This compound is involved in the glutathione synthesis pathway . It effectively delivers cysteine into the cell, which is then used in the biosynthesis of glutathione . This process helps to maintain the balance of oxidative and antioxidative processes in the cell .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been explicitly mentioned in the literature, it is known that this compound efficiently moves through the digestive tract and provides the fragile cysteine molecule to the cell . This suggests that this compound can be effectively transported and distributed within cells and tissues.
Subcellular Localization
Given its role in promoting the synthesis of glutathione, it can be inferred that this compound may be localized in the cytoplasm where glutathione synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-ribose-L-cysteine typically involves the conjugation of D-ribose with L-cysteine through a series of chemical reactions. One common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond between the carboxyl group of L-cysteine and the hydroxyl group of D-ribose .
Industrial Production Methods: In industrial settings, the production of this compound may involve enzymatic processes to ensure high yield and purity. Enzymes such as ribose-5-phosphate isomerase and cysteine synthase can be employed to catalyze the formation of the compound under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: D-ribose-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for maintaining the structural integrity of proteins.
Reduction: Reduction reactions can break disulfide bonds, converting the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom of the cysteine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles such as alkyl halides.
Major Products:
Oxidation: Formation of cystine, a dimer of cysteine.
Reduction: Regeneration of the thiol form of cysteine.
Substitution: Formation of various substituted cysteine derivatives.
Scientific Research Applications
D-ribose-L-cysteine has a wide range of applications in scientific research, including:
Chemistry:
- Used as a precursor for the synthesis of glutathione, which is essential for various biochemical reactions .
Biology:
- Studied for its role in cellular protection against oxidative stress and its potential to enhance cellular functions .
Medicine:
- Investigated for its therapeutic potential in treating conditions associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
Industry:
Comparison with Similar Compounds
N-acetylcysteine: Another cysteine derivative known for its antioxidant properties and ability to boost glutathione levels.
L-cysteine: The parent amino acid of D-ribose-L-cysteine, also involved in glutathione synthesis.
Glutathione: The end product of the pathway stimulated by this compound, known for its role in cellular protection.
Uniqueness: this compound is unique in its dual role of providing both a precursor for glutathione synthesis and supporting ATP production. This dual functionality makes it a potent compound for enhancing cellular health and protecting against oxidative stress .
Properties
IUPAC Name |
(4R)-2-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6S/c10-1-4(11)5(12)6(13)7-9-3(2-16-7)8(14)15/h3-7,9-13H,1-2H2,(H,14,15)/t3-,4+,5+,6+,7?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGZXTDUDXXPCMJ-HZYAIORGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C(C(C(CO)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)[C@@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
232617-15-1 | |
Record name | D-Ribose-L-cysteine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232617151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-RIBOSE-L-CYSTEINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PS0070ASU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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